molecular formula C36H47N3O4 B12397521 Antimalarial agent 31

Antimalarial agent 31

Cat. No.: B12397521
M. Wt: 585.8 g/mol
InChI Key: PYBIHWRQNXYDCA-JHOUSYSJSA-N
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Description

Antimalarial agent 31 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. Malaria is transmitted through the bites of infected Anopheles mosquitoes. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 31 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which are evaluated for their antimalarial activity .

Scientific Research Applications

Antimalarial agent 31 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.

    Medicine: Evaluated in preclinical and clinical trials for its efficacy and safety in treating malaria.

    Industry: Used in the development of new antimalarial drugs and formulations

Mechanism of Action

Antimalarial agent 31 exerts its effects by targeting the erythrocytic stage of the Plasmodium life cycle. It binds to heme, a by-product of hemoglobin metabolism, and inhibits its detoxification. This leads to the accumulation of toxic heme within the parasite, causing its death . The compound also generates free radicals that damage parasite proteins, further contributing to its antimalarial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antimalarial agent 31 is unique due to its synthetic origin and its potential to overcome resistance seen with other antimalarials. Its ability to generate free radicals and inhibit heme detoxification makes it a promising candidate for further development .

Properties

Molecular Formula

C36H47N3O4

Molecular Weight

585.8 g/mol

IUPAC Name

(4S)-4-[(1R)-1-hydroxy-2-[2-(3-methoxyphenyl)propan-2-ylamino]ethyl]-16-propyl-3,16-diazatricyclo[16.3.1.16,10]tricosa-1(22),6,8,10(23),18,20-hexaene-2,17-dione

InChI

InChI=1S/C36H47N3O4/c1-5-19-39-20-8-6-7-12-26-13-9-14-27(21-26)22-32(38-34(41)28-15-10-16-29(23-28)35(39)42)33(40)25-37-36(2,3)30-17-11-18-31(24-30)43-4/h9-11,13-18,21,23-24,32-33,37,40H,5-8,12,19-20,22,25H2,1-4H3,(H,38,41)/t32-,33+/m0/s1

InChI Key

PYBIHWRQNXYDCA-JHOUSYSJSA-N

Isomeric SMILES

CCCN1CCCCCC2=CC(=CC=C2)C[C@H](NC(=O)C3=CC(=CC=C3)C1=O)[C@@H](CNC(C)(C)C4=CC(=CC=C4)OC)O

Canonical SMILES

CCCN1CCCCCC2=CC(=CC=C2)CC(NC(=O)C3=CC(=CC=C3)C1=O)C(CNC(C)(C)C4=CC(=CC=C4)OC)O

Origin of Product

United States

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